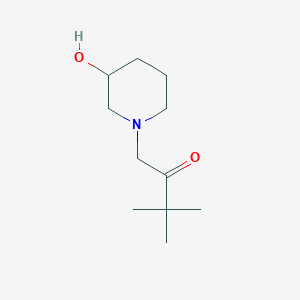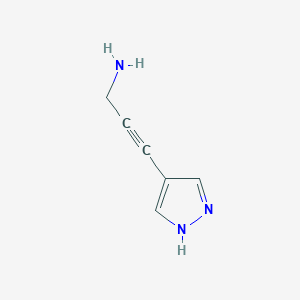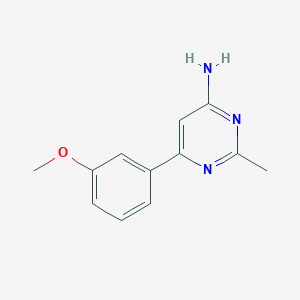![molecular formula C11H6ClFN2S B1488710 4-クロロ-6-フルオロ-2-メチルベンゾ[4,5]チエノ[3,2-d]ピリミジン CAS No. 2097977-03-0](/img/structure/B1488710.png)
4-クロロ-6-フルオロ-2-メチルベンゾ[4,5]チエノ[3,2-d]ピリミジン
概要
説明
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a fused ring structure that includes a benzene ring, a thiophene ring, and a pyrimidine ring
科学的研究の応用
Chemistry and Biology: 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is used in the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and biologically active molecules.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, dyes, and other specialized products.
作用機序
Target of Action
The primary targets of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine exerts its anticancer potential through the inhibition of PKs . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and differentiation .
Biochemical Pathways
The compound affects the pathways regulated by PKs . These include pathways involved in cell growth, differentiation, migration, and metabolism . The inhibition of PKs can disrupt these pathways, leading to the inhibition of cancer cell proliferation .
Result of Action
The result of the action of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell proliferation . By inhibiting PKs, the compound disrupts the cellular signaling processes that regulate cell growth and differentiation, leading to the inhibition of cancer cell proliferation .
Action Environment
生化学分析
Biochemical Properties
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with protein kinases, which are essential enzymes involved in regulating cell growth, differentiation, and metabolism . The compound acts as an inhibitor of protein kinases, thereby modulating their activity and affecting downstream signaling pathways. Additionally, it has been shown to interact with other biomolecules such as DNA and RNA, influencing gene expression and cellular processes .
Cellular Effects
The effects of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for instance, the compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential anticancer agent . Furthermore, it affects the expression of specific genes involved in cell cycle regulation, leading to altered cellular behavior and function .
Molecular Mechanism
At the molecular level, 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interact with nucleic acids, affecting gene expression and transcriptional regulation . These molecular interactions contribute to its overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound has shown good stability under various experimental conditions, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine vary with different dosages in animal models . At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, where the compound’s efficacy and safety profile change with varying concentrations .
Metabolic Pathways
4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It undergoes biotransformation in the body, leading to the formation of metabolites that can influence its biological activity . The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the chloro, fluoro, and methyl substituents. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as halogenated benzene derivatives, with thiophene derivatives under specific conditions.
Cyclization Reactions: Cyclization reactions are employed to form the pyrimidine ring. This often involves the use of cyclization agents and heating to promote ring closure.
Substitution Reactions: Substitution reactions are used to introduce the chloro, fluoro, and methyl groups at the appropriate positions on the aromatic rings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yields and purity. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Substitution reactions can replace one of the substituents (chloro, fluoro, or methyl) with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often use nucleophiles such as halides or organometallic reagents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.
類似化合物との比較
4-Chloro-6-fluoro-2-methylbenzo[4,5]thiophene: This compound is structurally similar but lacks the pyrimidine ring.
2-Methylbenzo[4,5]thieno[3,2-d]pyrimidine: This compound has a similar structure but without the chloro and fluoro substituents.
Uniqueness: 4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine stands out due to its unique combination of substituents and fused ring structure, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
4-chloro-6-fluoro-2-methyl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2S/c1-5-14-8-6-3-2-4-7(13)9(6)16-10(8)11(12)15-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSXOBUUCUVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC3=C2C=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)

amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)


